Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxy-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPPCNABHLJUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 3 Hydroxy 5 Methylbenzoate and Analogues
Esterification Routes from Carboxylic Acid Precursors
The formation of the ethyl ester from the corresponding carboxylic acid, 4-bromo-3-hydroxy-5-methylbenzoic acid, is a fundamental step. This can be achieved through classical methods or more advanced techniques that offer improved yields and conditions.
Direct esterification, commonly known as Fischer esterification, is a widely used method for producing esters from carboxylic acids and alcohols. In this acid-catalyzed equilibrium reaction, 4-bromo-3-hydroxy-5-methylbenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the ethyl ester, water, a byproduct, is typically removed as it forms. learncbse.in The use of excess ethanol can also shift the equilibrium to favor the product. This simple method involves adding catalytic amounts of the acid at specific intervals to overcome the equilibrium limitations. researchgate.net
Table 1: Conditions for Direct Esterification of Substituted Benzoic Acids
| Carboxylic Acid Precursor | Alcohol | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| Substituted Benzoic Acid | Ethanol | H₂SO₄ | Reflux, removal of water | researchgate.netlearncbse.in |
To overcome the limitations of Fischer esterification, such as long reaction times and the need for harsh acidic conditions, several advanced methods have been developed.
Microwave-Assisted Esterification: Microwave irradiation can significantly reduce reaction times. Studies have shown that Fischer esterifications of benzoic acid derivatives can be carried out smoothly under solvent-free microwave conditions, often leading to good to excellent yields (77–98.5%). researchgate.net N-Fluorobenzenesulfonimide (NFSi) has been used as an efficient, metal-free catalyst for the microwave-assisted esterification of various benzoic acids, achieving significant reductions in reaction time compared to conventional heating. mdpi.com
Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay (PMK), offers advantages like easy separation and reusability of the catalyst. ijstr.orgepa.gov This method allows for the esterification of substituted benzoic acids with various alcohols under solvent-free conditions, with benzoic acids having both electron-donating and electron-withdrawing groups undergoing the reaction smoothly. ijstr.orgepa.gov
N-Bromosuccinimide (NBS) Catalysis: N-bromosuccinimide has been identified as an efficient and selective metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids. nih.gov This method is tolerant to air and moisture and allows for a simple synthesis and isolation procedure, with yields reaching up to 100%. nih.gov The reaction is typically performed under neat conditions at a moderate temperature (e.g., 70 °C). nih.gov
Table 2: Comparison of Advanced Esterification Methods
| Method | Catalyst/Reagent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Brønsted acidic ionic liquids | Solvent-free, microwave | Rapid, high yields (77-98.5%) | researchgate.net |
| Microwave-Assisted | N-Fluorobenzenesulfonimide (NFSi) | 120 °C, 30 min | Fast, metal-free, energy-saving | mdpi.com |
| Solid Acid Catalyst | Modified Montmorillonite K10 | Solvent-free, reflux | Reusable catalyst, environmentally friendly | ijstr.orgepa.gov |
Aromatic Bromination Strategies
The regioselective introduction of a bromine atom at the C4 position of the aromatic ring is a critical step that can be accomplished via several synthetic pathways, starting from a precursor like ethyl 3-hydroxy-5-methylbenzoate. The directing effects of the existing substituents (hydroxyl, methyl, and ethyl ester groups) are crucial for achieving the desired isomer.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org This method relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org
In the context of synthesizing Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, the hydroxyl group (-OH) on a suitable precursor would act as the primary DMG. After protecting the hydroxyl group (e.g., as a methoxy (B1213986) or OMOM ether), it can direct the lithiation to the ortho C4 position. The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom with high regioselectivity. The carboxylate group itself can also serve as a directing group. organic-chemistry.org
Table 3: Key Components in Directed Ortho-Metalation
| Component | Function | Examples | Reference |
|---|---|---|---|
| Directing Metalation Group (DMG) | Coordinates with organolithium to direct deprotonation | -OH (protected), -OR, -CONR₂, -COOH | wikipedia.orgbaranlab.orgorganic-chemistry.org |
| Organolithium Reagent | Strong base for deprotonation | n-BuLi, s-BuLi, t-BuLi | unblog.frbaranlab.org |
Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.govmsu.edu The outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. For a precursor like ethyl 3-hydroxy-5-methylbenzoate, the hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the ethyl ester group is a deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group would primarily control the position of bromination. It directs the incoming electrophile to the positions ortho and para to it (C2, C4, and C6). Since the C2 and C6 positions are sterically hindered by the adjacent methyl and ester groups, respectively, and the C4 position is electronically activated, bromination is highly favored at the C4 position.
Common brominating agents for this reaction include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or, more commonly for activated rings, N-bromosuccinimide (NBS). nih.govyoutube.com The reaction conditions, such as solvent and temperature, can be controlled to ensure high selectivity and prevent over-bromination. nih.gov For instance, using NBS in a solvent like acetonitrile (B52724) at a controlled temperature can lead to clean monobromination. nih.gov
This strategy is primarily employed for the synthesis of analogues where the methyl group is functionalized. It involves the bromination of the benzylic methyl group rather than the aromatic ring. This is typically achieved through a free-radical pathway using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation. google.comrsc.org The solvent choice is critical; non-polar solvents like carbon tetrachloride or cyclohexane (B81311) favor side-chain bromination over aromatic ring bromination. google.com
Starting with Ethyl 3-hydroxy-5-methylbenzoate, this reaction would yield Ethyl 3-(bromomethyl)-5-hydroxybenzoate. This bromomethyl analogue is a versatile intermediate for further synthesis through functional group interconversion. ub.eduvanderbilt.edu The benzylic bromide can be converted into a variety of other functional groups via nucleophilic substitution reactions. For example, reaction with sodium ethoxide can yield an ethoxymethyl group, while reaction with cyanide can introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid. vanderbilt.educhemicalbook.com
Table 4: Functional Group Interconversions of Benzylic Bromides
| Reagent | Resulting Functional Group | Reaction Type | Reference |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethoxymethyl (-CH₂OEt) | Nucleophilic Substitution | chemicalbook.com |
| Potassium Cyanide (KCN) | Cyanomethyl (-CH₂CN) | Nucleophilic Substitution | vanderbilt.edu |
| Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | Nucleophilic Substitution | vanderbilt.edu |
Purification and Isolation Techniques in the Synthesis of Substituted Benzoates
After the synthesis of substituted benzoates like this compound, the crude product is typically a mixture containing unreacted starting materials, byproducts, and the desired compound. Effective purification is essential to isolate the target molecule in high purity. The most common techniques employed are chromatography and recrystallization.
Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Flash Column Chromatography: This is a widely used preparative technique in organic synthesis for purifying compounds. researchgate.net It is an air-pressure-driven version of column chromatography that uses a finer grade of silica (B1680970) gel (typically 40-63 µm) as the stationary phase, which allows for faster and more efficient separations than traditional gravity chromatography. orgsyn.org
The separation principle relies on the polarity of the compounds. A solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is chosen. beilstein-journals.org
Nonpolar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the mobile phase.
Polar compounds adsorb more strongly to the silica gel and elute more slowly.
By gradually increasing the polarity of the mobile phase (gradient elution) or using a constant solvent mixture (isocratic elution), the components of the mixture can be separated and collected in fractions. orgsyn.org
High-Performance Liquid Chromatography (HPLC): For analytical quantification or small-scale purification of benzoates, reversed-phase HPLC is often employed. researchgate.net In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with a buffer to control pH. researchgate.net More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Recrystallization is a purification technique for solid compounds based on differences in solubility. illinois.edu The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out, while impurities remain dissolved in the surrounding solution (mother liquor). quizlet.com
Choosing a Recrystallization Solvent: The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.
Not react with the compound.
Dissolve impurities well at all temperatures or not at all.
Have a relatively low boiling point for easy removal from the purified crystals. quizlet.com
For substituted benzoates, which are often esters with varying polarity, common solvent systems include ethanol, or mixed-solvent systems like ethanol/water or ethyl acetate/hexane. brainly.comrochester.edu A rule of thumb suggests that solvents with functional groups similar to the compound being purified can be good solubilizers. rochester.edu For example, ethyl acetate is often a good solvent for esters. rochester.edu
The Recrystallization Process:
Dissolution: The impure solid is dissolved in a minimum amount of hot solvent to form a saturated solution.
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals. quizlet.com
Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.
Chemical Reactivity and Derivatization of Ethyl 4 Bromo 3 Hydroxy 5 Methylbenzoate
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a key site for a variety of transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution Reactions
While nucleophilic aromatic substitution (SNA) reactions on unactivated aryl halides are generally challenging, the presence of the electron-withdrawing ester group can facilitate such reactions under specific conditions. For instance, displacement of the bromide with various nucleophiles can be achieved, although this often requires harsh reaction conditions or the use of a suitable catalyst.
Common nucleophiles that could potentially be employed include alkoxides, amides, and thiolates. The success of these reactions is highly dependent on the nucleophilicity of the incoming group and the specific reaction conditions, such as temperature, solvent, and the presence of a catalyst (e.g., copper salts in Ullmann-type reactions).
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| Sodium Methoxide (NaOMe) | Ethyl 3-hydroxy-4-methoxy-5-methylbenzoate |
| Sodium Amide (NaNH2) | Ethyl 4-amino-3-hydroxy-5-methylbenzoate |
Cross-Coupling Reactions
The bromine substituent makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a versatile method for the formation of new carbon-carbon double bonds.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivatives |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Stilbene derivatives |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Arylalkyne derivatives |
Note: The successful implementation of these reactions would require optimization of the catalyst, ligands, base, and solvent for this specific substrate.
Reduction of the Aryl Halide
The bromine atom can be removed through a dehalogenation reaction, typically via catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst on a carbon support (Pd/C). This process replaces the bromine atom with a hydrogen atom, yielding Ethyl 3-hydroxy-5-methylbenzoate. This transformation can be useful if the bromine was used as a directing group during synthesis and is no longer needed in the final product.
Reactivity of the Hydroxyl Group
The phenolic hydroxyl group in this compound is another key functional handle that allows for a range of derivatization reactions.
Alkylation and Acylation Reactions
The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.
Alkylation: O-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. This reaction introduces an ether linkage.
Acylation: O-acylation can be performed using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This results in the formation of an ester.
Table 3: Examples of Alkylation and Acylation Reactions
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| Methyl iodide (CH₃I), K₂CO₃ | Alkylation | Ethyl 4-bromo-3-methoxy-5-methylbenzoate |
| Benzyl (B1604629) bromide (BnBr), K₂CO₃ | Alkylation | Ethyl 3-(benzyloxy)-4-bromo-5-methylbenzoate |
| Acetyl chloride (AcCl), Pyridine | Acylation | Ethyl 3-acetoxy-4-bromo-5-methylbenzoate |
Oxidation Reactions to Carbonyl Derivatives
The phenolic hydroxyl group itself is not directly oxidized to a carbonyl group in the same way as a primary or secondary alcohol. However, under specific and often harsh oxidative conditions, phenols can undergo complex reactions leading to quinone-type structures or oxidative coupling products. It is important to note that direct and selective oxidation of the phenolic hydroxyl group of this compound to a simple carbonyl derivative on the aromatic ring is not a standard or straightforward transformation. More commonly, the reactivity of the aromatic ring as a whole is altered by the presence of the hydroxyl group, making it more susceptible to electrophilic substitution and, under certain conditions, oxidative degradation.
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The existing substituents on the ring, however, sterically and electronically influence the position of further substitution.
The hydroxyl group is a strong activating group and directs electrophiles to its ortho and para positions. The para position is already occupied by the bromine atom. The two ortho positions are C2 and C4, with C4 also being occupied by bromine. Therefore, the primary site for electrophilic attack is the C2 position. The methyl group is also an activating group, directing to its ortho and para positions. Its para position is occupied by the hydroxyl group, and one of its ortho positions (C4) is blocked by bromine. This leaves the C2 and C6 positions. The ester group is a deactivating group and a meta-director.
Considering the combined directing effects, the C2 position is the most likely site for electrophilic aromatic substitution due to the strong activating and ortho-directing effect of the hydroxyl group.
A common example of electrophilic aromatic substitution is bromination. The reaction of this compound with bromine in a suitable solvent, such as acetic acid, would be expected to yield Ethyl 2,4-dibromo-3-hydroxy-5-methylbenzoate. google.com
Table 1: Electrophilic Bromination of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | Bromine (Br₂) | Acetic Acid | Ethyl 2,4-dibromo-3-hydroxy-5-methylbenzoate |
Transformations of the Ester Group
The ethyl ester functionality of the molecule can undergo several key transformations, providing access to other important functional groups.
Hydrolysis to Carboxylic Acid
The ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification, will yield 4-bromo-3-hydroxy-5-methylbenzoic acid.
Table 2: Hydrolysis of this compound
| Reactant | Reagents | Product |
| This compound | 1. Sodium Hydroxide (aq) 2. Hydrochloric Acid (aq) | 4-bromo-3-hydroxy-5-methylbenzoic acid |
Transesterification Reactions
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would result in the formation of Mthis compound and ethanol (B145695). The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the reactant alcohol or removing the ethanol as it is formed.
Table 3: Transesterification of this compound
| Reactant | Reagent | Catalyst | Product |
| This compound | Methanol | Sulfuric Acid | Mthis compound |
Reduction to Alcohol Functionality
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, would yield (4-bromo-3-hydroxy-5-methylphenyl)methanol. It is important to note that LiAlH₄ is a powerful reducing agent and may also react with other functional groups if not controlled carefully.
Table 4: Reduction of this compound
| Reactant | Reagents | Product |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water | (4-bromo-3-hydroxy-5-methylphenyl)methanol |
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring can also be a site for chemical modification, most notably through halogenation.
Side-Chain Halogenation
Free radical halogenation can occur at the benzylic position of the methyl group under appropriate conditions. For example, the reaction of a similar compound, methyl 4-methyl-3-methoxybenzoate, with N-bromosuccinimide (NBS) in the presence of a radical initiator such as UV light or benzoyl peroxide, leads to the formation of the corresponding bromomethyl derivative. google.com By analogy, treating this compound with NBS and a radical initiator would be expected to produce Ethyl 4-bromo-3-hydroxy-5-(bromomethyl)benzoate. This reaction provides a valuable synthetic handle for further derivatization at the methyl position.
Table 5: Side-Chain Halogenation of this compound
| Reactant | Reagent | Initiator | Product |
| This compound | N-Bromosuccinimide (NBS) | UV light or Benzoyl Peroxide | Ethyl 4-bromo-3-hydroxy-5-(bromomethyl)benzoate |
Oxidation to Carboxylic Acid or Aldehyde
The methyl group at the 5-position of this compound is a benzylic position, which is susceptible to oxidation to form either an aldehyde (formyl group) or a carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.
Oxidation to Carboxylic Acid:
Vigorous oxidation of the benzylic methyl group can lead to the formation of the corresponding carboxylic acid, yielding Ethyl 4-bromo-5-carboxy-3-hydroxybenzoate. Strong oxidizing agents are typically employed for this transformation. A common and potent reagent for the oxidation of alkylbenzenes to carboxylic acids is potassium permanganate (B83412) (KMnO₄). The reaction generally requires heat and aqueous conditions. The mechanism is thought to involve the abstraction of a benzylic hydrogen, followed by further oxidation steps. It is important to note that this reaction works as long as there is at least one hydrogen atom on the benzylic carbon.
Another powerful oxidizing agent is chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. This method is also effective for converting benzylic methyl groups to carboxylic acids.
Oxidation to Aldehyde:
The selective oxidation of a benzylic methyl group to an aldehyde is a more delicate transformation, as aldehydes themselves are prone to over-oxidation to carboxylic acids. Milder and more controlled oxidizing agents are necessary to achieve this selectivity.
One common method involves the use of manganese dioxide (MnO₂). MnO₂ is a relatively mild oxidizing agent that is particularly effective for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes and ketones. While it is primarily used for alcohols, its application for the direct, selective oxidation of activated methyl groups has been explored, though it often requires specific conditions.
A more controlled approach for the synthesis of aromatic aldehydes from methylarenes involves initial halogenation of the benzylic position followed by hydrolysis. For instance, the methyl group can first be brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator) to form a benzylic bromide. This can be further reacted to form a dibromomethyl group. Subsequent hydrolysis of the resulting geminal dihalide can then yield the aldehyde.
Modern methods for the selective oxidation of benzylic C-H bonds to aldehydes often employ catalytic systems. These can include transition metal catalysts with molecular oxygen as the terminal oxidant, or specialized reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant.
The choice between oxidation to the carboxylic acid or the aldehyde is therefore a critical aspect of the synthetic strategy when using this compound as a starting material.
Chemo- and Regioselectivity in Multi-functionalized Benzene (B151609) Systems
The benzene ring in this compound is substituted with four different groups, each influencing the molecule's reactivity in distinct ways, particularly in electrophilic aromatic substitution reactions. The interplay of these substituents determines where a new electrophile will attack the ring (regioselectivity) and which functional group might react in preference to others (chemoselectivity).
The directing effects of the substituents are as follows:
-OH (Hydroxyl): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-CH₃ (Methyl): An activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.
-Br (Bromo): A deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing to ortho and para positions).
-COOEt (Ethyl Ester): A deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.
The methyl group, also an ortho, para-director, reinforces this preference. It directs to its ortho positions (C4 and C6) and its para position (C2). The C4 position is occupied by bromine, and the C2 position is also favored by the hydroxyl group.
The bromo and ethyl ester groups are deactivating and will have a lesser influence on the regioselectivity compared to the strongly activating hydroxyl group. The ester group directs meta to itself, which would be the C2 and C6 positions, again favoring substitution at the available C2 position.
Therefore, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile is most likely to substitute at the C2 position, which is ortho to the hydroxyl group and para to the methyl group.
Chemoselectivity in this system refers to the preferential reaction of one functional group over another. For instance, the phenolic hydroxyl group is acidic and can be deprotonated with a base. It can also undergo O-alkylation or O-acylation. The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The benzylic methyl group, as discussed, can be oxidized. The bromo substituent can participate in cross-coupling reactions, such as the Suzuki or Heck reaction.
The specific reaction conditions will determine the chemoselective outcome. For example, using a mild base and an alkyl halide at low temperatures would likely favor O-alkylation of the hydroxyl group without affecting the ester. Conversely, strong basic conditions with heating would likely lead to the hydrolysis of the ester.
Spectroscopic and Computational Characterization of Ethyl 4 Bromo 3 Hydroxy 5 Methylbenzoate
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate would be determined using a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy would be employed to identify the number and environment of hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group protons on the benzene (B151609) ring (a singlet), and the hydroxyl proton (a broad singlet). The chemical shifts (δ) and coupling constants (J) would provide information about the connectivity of the atoms.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its electronic environment.
A hypothetical data table for the expected NMR shifts is presented below.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.5-7.8 | d | 1H | H-6 |
| Aromatic-H | ~7.3-7.6 | d | 1H | H-2 |
| O-CH₂-CH₃ | ~4.3 | q | 2H | Ethyl (-CH₂-) |
| Ar-CH₃ | ~2.3 | s | 3H | Methyl (-CH₃) |
| O-CH₂-CH₃ | ~1.3 | t | 3H | Ethyl (-CH₃) |
| OH | Variable | br s | 1H | Hydroxyl (-OH) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | ~165 | Ester C=O |
| Aromatic C-OH | ~155 | C-3 |
| Aromatic C-Br | ~110 | C-4 |
| Aromatic C-CH₃ | ~138 | C-5 |
| Aromatic C-COOEt | ~130 | C-1 |
| Aromatic C-H | ~132 | C-6 |
| Aromatic C-H | ~128 | C-2 |
| O-CH₂-CH₃ | ~61 | Ethyl (-CH₂-) |
| Ar-CH₃ | ~20 | Methyl (-CH₃) |
| O-CH₂-CH₃ | ~14 | Ethyl (-CH₃) |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C-Br stretch.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Ester (C=O) | C=O stretch | 1700-1730 |
| Aromatic C=C | C=C stretch | 1450-1600 |
| C-O | C-O stretch | 1000-1300 |
| C-Br | C-Br stretch | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the benzene ring. The position of the maximum absorption (λmax) would be influenced by the various substituents on the ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Intermediate Detection
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁BrO₃), HRMS would provide an accurate mass measurement, confirming the molecular formula. This technique is also invaluable for identifying and characterizing reaction intermediates during its synthesis.
Quantum Chemical Computations and Theoretical Investigations
In the absence of experimental data, quantum chemical computations, such as those based on Density Functional Theory (DFT), could be employed to predict the spectroscopic and structural properties of this compound. These theoretical calculations can provide valuable insights into the optimized molecular geometry, vibrational frequencies (for comparison with hypothetical IR and Raman spectra), NMR chemical shifts, and electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For this compound, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
The conformational analysis of this compound involves identifying the most stable arrangement of its atoms. Key aspects of this analysis include the orientation of the ethyl ester group and the hydroxyl group relative to the benzene ring. The planarity of the benzene ring is expected to be maintained, while the dihedral angles involving the ester and hydroxyl groups are varied to locate the global minimum energy structure. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl, as well as steric hindrance from the bromine and methyl substituents. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's structural properties.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C-Br | 1.905 |
| C-O (hydroxyl) | 1.362 |
| C=O (ester) | 1.215 |
| C-O (ester) | 1.358 |
| O-H | 0.965 |
| C-C (aromatic) | 1.390 - 1.410 |
| **Bond Angles (°) ** | |
| C-C-Br | 118.5 |
| C-C-O (hydroxyl) | 121.0 |
| O=C-O (ester) | 123.5 |
| C-O-H | 109.2 |
| **Dihedral Angles (°) ** | |
| C-C-C=O (ester) | ~0 or ~180 |
| C-C-O-H | ~0 |
Note: These are predicted values based on typical DFT calculations for similar aromatic compounds.
Calculation of Vibrational Frequencies and Spectroscopic Data Correlation
Following geometry optimization, the vibrational frequencies of this compound can be calculated using the same DFT method. These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks in the infrared (IR) and Raman spectra. The theoretical vibrational spectrum is invaluable for assigning the experimentally observed spectral bands to specific molecular motions.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with experimental data. researchgate.net The analysis of the vibrational modes provides a detailed picture of the molecule's dynamics, including the stretching and bending of specific bonds and functional groups. For instance, the characteristic vibrational modes for this compound would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-Br stretching, and various aromatic C-H and C-C vibrations.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|
| O-H stretch | ~3500 |
| C-H stretch (aromatic) | 3050 - 3100 |
| C-H stretch (aliphatic) | 2900 - 3000 |
| C=O stretch (ester) | ~1720 |
| C-C stretch (aromatic) | 1400 - 1600 |
| C-O stretch (hydroxyl) | ~1250 |
| C-O stretch (ester) | ~1200 |
| C-Br stretch | ~650 |
Note: These are predicted, scaled frequencies based on DFT calculations of analogous molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the hydroxyl and bromine substituents, which are electron-rich regions. The LUMO is likely to be distributed over the electron-withdrawing ester group and the aromatic ring. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential as an electronic material.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are estimations based on DFT calculations for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding its intermolecular interactions. researchgate.net
In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be located around the electronegative oxygen atoms of the hydroxyl and ester groups, as well as the bromine atom. These regions are susceptible to electrophilic attack. The regions of positive electrostatic potential (typically colored blue) are likely to be found around the hydrogen atoms, particularly the hydroxyl proton, making these sites prone to nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's charge landscape and its potential interaction with other molecules. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and charge transfer interactions within a molecule. orientjchem.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis is particularly useful for understanding the effects of substituents on the electronic structure of the aromatic ring.
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in the UV-Visible spectrum. This analysis provides insights into the nature of the excited states and the electronic transitions that are responsible for the molecule's color and photophysical properties.
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The primary electronic transitions are expected to be of the π → π* type, involving the excitation of electrons from the π-orbitals of the aromatic ring to the antibonding π*-orbitals. The positions and intensities of the absorption bands would be influenced by the substituents on the benzene ring. The correlation between the theoretically predicted and experimentally measured UV-Visible spectrum can provide a deeper understanding of the molecule's electronic structure. researchgate.net
Table 4: Predicted Electronic Absorption Properties of this compound
| Parameter | Predicted Value |
|---|---|
| λmax (nm) | ~290 |
| Excitation Energy (eV) | ~4.3 |
| Oscillator Strength (f) | > 0.1 |
| Nature of Transition | π → π* |
Note: These are estimated values based on TD-DFT calculations for structurally related aromatic esters.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These parameters provide a measure of the molecule's response to an applied electric field.
A large hyperpolarizability value is indicative of a significant NLO response. For a molecule to exhibit strong NLO properties, it typically requires a significant degree of charge asymmetry and electron delocalization. In this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (bromo, ester) groups attached to the π-conjugated benzene ring can lead to a substantial intramolecular charge transfer and, consequently, a notable NLO response. The calculated values of μ, α, and β can be compared with those of known NLO materials, such as urea, to assess the potential of this compound for NLO applications. researchgate.net
Table 5: Predicted Nonlinear Optical Properties of this compound
| Parameter | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | ~2.5 D |
| Mean Polarizability (α) | ~150 |
| First-order Hyperpolarizability (β) | > 100 x 10⁻³⁰ esu |
Note: These are theoretical predictions based on DFT calculations for similar donor-acceptor substituted aromatic systems.
Solvation Effects and Continuum Models (PCM)
The study of solvation effects is crucial for understanding a molecule's behavior in different chemical environments. The Polarizable Continuum Model (PCM) is a widely used computational method to approximate the effect of a solvent on a solute molecule. nih.gov In this model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. This approach allows for the calculation of the solute's properties in solution, providing insights into how the solvent influences its geometry, electronic structure, and reactivity. nih.gov
For a hypothetical study on this compound, a PCM analysis would involve placing the optimized gas-phase structure of the molecule into a virtual solvent cavity. The interaction between the solute's charge distribution and the dielectric continuum of the solvent would then be calculated to determine the solvated properties. The results would typically be presented in a data table comparing key parameters in the gas phase and in various solvents.
Table 1: Hypothetical Solvation Effects on Key Parameters of this compound using PCM
| Parameter | Gas Phase | Solvent A (e.g., Water) | Solvent B (e.g., Dichloromethane) |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available |
| HOMO Energy (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |
| Note: This table is illustrative and does not contain actual research data due to the lack of available studies. |
Integration of Experimental and Computational Data for Comprehensive Characterization
A comprehensive characterization of a molecule is best achieved through the synergy of experimental and computational data. For instance, calculated vibrational frequencies from DFT are often systematically scaled to achieve better agreement with experimental FT-IR and Raman spectra. This correlation allows for a more confident assignment of the observed spectral bands to specific molecular vibrations.
Similarly, theoretical predictions of NMR chemical shifts can be compared with experimental data to validate the computed molecular structure. Discrepancies between experimental and computational results can, in turn, prompt further investigation and refinement of the theoretical models. This iterative process of comparison and refinement leads to a more robust and detailed understanding of the molecule .
In the case of this compound, such an integrated analysis would provide a detailed picture of its structural and electronic nature. However, the foundational experimental and computational data required for this level of analysis is not present in the current body of scientific literature.
Advanced Applications of Ethyl 4 Bromo 3 Hydroxy 5 Methylbenzoate in Materials Science and Organic Synthesis
Role as a Building Block in Complex Organic Synthesis
The arrangement of functional groups on the benzene (B151609) ring of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate makes it an important precursor for creating more elaborate molecular architectures. The bromine atom is particularly significant as it allows for the formation of new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, while the hydroxyl and ester groups offer sites for further functionalization.
Precursor for Diverse Organic Molecules and Intermediates
This compound serves as a foundational molecule in multi-step synthetic pathways. One notable application is its use in the synthesis of inhibitors for Heat Shock Protein 90 (HSP-90), which is a therapeutic target in cancer research. google.comgoogle.com In this context, the compound undergoes O-alkylation, where the hydroxyl group is modified. For instance, it has been reacted with 4-bromo-1,1,1-trifluorobutane using potassium carbonate in a solvent like DMF. google.comgoogle.com This reaction specifically targets the hydroxyl group, replacing its hydrogen with a 4,4,4-trifluorobutyl group, demonstrating the compound's role as a scaffold for adding complex side chains. This transformation yields a more complex intermediate, which is then used in subsequent steps to build the final biologically active molecule. google.comgoogle.com
| Reactant | Reagent(s) | Product | Application |
| This compound | 4-bromo-1,1,1-trifluorobutane, Potassium Carbonate, DMF | Ethyl 4-bromo-3-methyl-5-(4,4,4-trifluorobutoxy)benzoate | Intermediate for HSP-90 inhibitors google.comgoogle.com |
Synthesis of Ligands and Metal Complexes
While direct research detailing the use of this compound for synthesizing ligands and their corresponding metal complexes is not extensively documented, its chemical structure is well-suited for such purposes. The hydroxyl group, often after deprotonation, can serve as a coordination site for metal ions. Furthermore, the ester group could be hydrolyzed to a carboxylic acid, providing another common binding site for creating polydentate ligands. The bromo- and methyl- substituents can influence the steric and electronic properties of the resulting ligand, thereby tuning the stability and reactivity of the metal complex.
Contributions to Advanced Materials and Functional Molecules
The incorporation of specific organic fragments into larger systems like polymers or electronic materials is a key strategy in materials science. The functional groups on this compound make it a candidate for such applications, although specific examples are not yet prevalent in published research.
Incorporation into Functional Polymers and Coatings
Theoretically, this compound could be integrated into polymer chains. The bromine atom could be converted into other reactive groups suitable for polymerization, or it could be used in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling). The hydroxyl group offers a site for grafting onto existing polymer backbones or for participating in condensation polymerizations to form polyesters or polyethers. Such polymers could exhibit tailored properties, like thermal stability or specific surface characteristics, making them potentially useful for specialized coatings or functional materials.
Development of Novel Organic Electronic Materials
Aromatic bromo-compounds are fundamental precursors in the synthesis of conjugated organic materials used in electronics. The bromine atom on this compound could be utilized in palladium-catalyzed cross-coupling reactions to extend the π-conjugated system, a common strategy for building organic semiconductors. The hydroxyl and ester groups could be modified to fine-tune solubility, energy levels, and solid-state packing of the final material, which are critical parameters for performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Utilization in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups present in this compound make it a promising candidate for designing self-assembling systems.
The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the ester group are hydrogen bond acceptors. This combination can direct the formation of predictable, ordered networks in the solid state. Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction used to control the assembly of molecules into larger architectures. While specific studies on the self-assembly of this compound have not been reported, research on analogous molecules, such as 4-bromo-3,5-dihydroxybenzoic acid, has demonstrated the formation of elegant and complex hydrogen-bonded networks, highlighting the potential of this class of compounds in the field of crystal engineering and supramolecular design.
Lack of Publicly Available Research on the Application of this compound in Catalyst Development
Despite a comprehensive search of available scientific literature and patent databases, no specific research detailing the application of this compound in catalyst development and ligand design for chemical transformations has been identified.
The investigation sought to uncover the role of this specific chemical compound within the realms of materials science and organic synthesis, focusing on its potential use in creating or modifying catalysts. The intended scope was to explore its utility as a ligand, a precursor to catalytic structures, or a component in the development of new chemical transformation processes.
However, the search did not yield any scholarly articles, patents, or detailed research findings that directly address the use of this compound for these purposes. While information on related compounds and general principles of catalyst design exists, there is a notable absence of specific data, such as reaction yields, selectivity, or catalyst performance, linked to the title compound.
Consequently, it is not possible to provide a detailed, evidence-based article on the advanced applications of this compound in catalyst development and ligand design as outlined in the initial request. The scientific community has not, to date, published research that would populate the specified section on this topic.
Comparative Studies and Structure Activity Relationship Sar Analysis with Analogues
Impact of Halogen Position and Type on Chemical Reactivity and Spectroscopic Signatures
The nature and position of the halogen substituent on the aromatic ring are critical determinants of the molecule's electronic properties and reactivity. Halogens exert a dual electronic influence: a resonance effect (+M) that donates electron density and an inductive effect (-I) that withdraws electron density. wikipedia.org For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution. libretexts.org However, they are ortho-para directing. libretexts.org
The reactivity order among halogens is generally F > Cl > Br > I when attached to a benzene (B151609) ring. libretexts.org Substituting the bromine atom in Ethyl 4-bromo-3-hydroxy-5-methylbenzoate with chlorine or fluorine would likely increase the ring's deactivation due to their higher electronegativity, influencing reaction rates. Conversely, iodine would be less deactivating. The position of the halogen is also crucial. A halogen at a meta position exerts a stronger electron-withdrawing effect compared to the para position, as the resonance effect is diminished at the meta position. wikipedia.org Shifting the bromine from position 4 to a different location would significantly alter the charge distribution across the ring, affecting the acidity of the phenolic hydroxyl group and the reactivity of the ester.
Spectroscopically, the type and position of the halogen would influence the chemical shifts in ¹H and ¹³C NMR spectra and alter the frequencies of vibrational modes in IR spectroscopy.
Table 1: Comparison of Hammett Constants (σ) for Halogen Substituents This table illustrates the electron-withdrawing or -donating properties of different halogens at meta and para positions, which can be used to predict their impact on reaction rates and equilibria. Positive values indicate electron-withdrawing character.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -F | +0.34 | +0.06 |
| -Cl | +0.37 | +0.23 |
| -Br | +0.39 | +0.23 |
| -I | +0.35 | +0.18 |
Effects of Hydroxyl Group Position and Presence on Molecular Properties
The hydroxyl group at position 3 plays a pivotal role in defining the molecular properties of this compound, primarily through its ability to act as a hydrogen bond donor and acceptor. drugdesign.org This capability is crucial for intermolecular interactions, influencing solubility, melting point, and binding affinity to biological targets. The acidity of the phenolic hydroxyl group is modulated by the other substituents on the ring. The electron-withdrawing bromine atom and the electron-donating methyl group have opposing effects on the pKa of the phenol.
The complete removal of the hydroxyl group would drastically change the compound's character, making it less polar and unable to form hydrogen bonds as a donor. This would significantly reduce its solubility in polar solvents. Relocating the hydroxyl group, for instance to position 2 (ortho to the ester), could lead to intramolecular hydrogen bonding with the ester's carbonyl oxygen. This internal bonding would decrease its availability for intermolecular interactions, thereby altering its physical properties and reactivity. acs.org
Table 2: Acidity (pKa) of Isomeric Hydroxybenzoic Acids This table demonstrates how the position of the hydroxyl group relative to the carboxylic acid (an analogue system to the ester) affects its acidity.
| Compound | pKa |
| 2-Hydroxybenzoic acid | 2.98 |
| 3-Hydroxybenzoic acid | 4.08 |
| 4-Hydroxybenzoic acid | 4.58 |
Influence of Ester Group Variation on Synthetic Utility and Reactivity Profiles
The ethyl ester functional group is a key site for chemical modification and influences the compound's reactivity and utility. The size of the alkyl group in the ester can affect reaction rates through steric effects. For instance, the rate of alkaline hydrolysis of benzoate (B1203000) esters is sensitive to substituents on the ring. libretexts.org Changing the ethyl group to a smaller methyl group might slightly increase the rate of hydrolysis, while a larger group like propyl or butyl could decrease it due to increased steric hindrance at the reaction center.
The nature of the ester group also dictates its synthetic applications. While ethyl esters are common, methyl esters are often used in transesterification reactions to produce other esters, such as benzyl (B1604629) or butyl benzoates, which have applications as perfume ingredients or plasticizers. researchgate.net The choice of ester group is often a strategic one in multi-step syntheses, where it might serve as a protecting group or be transformed into another functional group later in the sequence. organic-chemistry.org The reactivity of aromatic esters in novel transformations, such as palladium-catalyzed "ester dance" reactions or decarbonylative couplings, further highlights their synthetic versatility. nih.govresearchgate.net
Table 3: Relative Rates of Alkaline Hydrolysis for Substituted Benzoates This table shows how changing the substituent on the benzene ring affects the rate of hydrolysis of ethyl benzoates, illustrating the sensitivity of the ester group to electronic effects. A larger rate constant indicates a faster reaction.
| Substituent (at para position) | Relative Rate Constant (k/k₀) |
| -H | 1.00 |
| -CH₃ | 0.49 |
| -OCH₃ | 0.25 |
| -NO₂ | 204 |
Role of Methyl Group Position and its Stereochemical Implications
While this compound itself is not chiral, the placement of substituents like a methyl group can be critical in creating stereogenic centers in more complex analogues or during their interactions with chiral environments. For example, in certain classes of molecules, the position of a methyl group on a phenyl ring has been shown to be important for chiral recognition by a chiral stationary phase in chromatography. mdpi.com Therefore, moving the methyl group from position 5 to another position, such as position 2, would create a different steric environment around the adjacent functional groups, potentially altering how the molecule interacts with enzymes or receptors.
Computational Approaches to SAR Prediction and Validation
Computational chemistry provides powerful tools for predicting the properties and activities of molecules, thereby guiding synthetic efforts in SAR studies. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's chemical structure with its biological activity or physical properties. nih.govresearchgate.net
For analogues of this compound, QSAR models can be developed to predict various endpoints. nih.gov These models are built using a set of known compounds (a training set) and their measured activities. Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). researchgate.netresearchgate.net Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create a mathematical equation linking the descriptors to the activity. nih.govacs.org
These computational models allow for the virtual screening of large libraries of potential analogues, identifying promising candidates for synthesis and testing. nih.gov This approach significantly reduces the time and cost associated with drug discovery and materials development. nih.gov The models must be rigorously validated to ensure their predictive power. unibo.it
Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies This table lists examples of descriptors that would be relevant for building predictive models for analogues of this compound.
| Descriptor Type | Examples | Property Represented |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electron distribution, reactivity, polarity |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area | Size, shape, and branching of the molecule |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability |
| Quantum Chemical | Total Energy, Heat of Formation | Thermodynamic stability |
Future Research Directions and Emerging Methodologies
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of halogenated aromatic compounds often involves multi-step processes with harsh reagents and significant waste production. Future research is geared towards developing more direct and environmentally friendly methods. One promising area is the exploration of "ester dance" reactions, a novel catalytic approach that allows for the translocation of an ester group on an aromatic ring under mild conditions. waseda.jp This could potentially be adapted for the synthesis of specifically substituted benzoates from more readily available isomers.
Furthermore, bio-based production pathways are gaining traction. Engineered microorganisms, such as Pseudomonas taiwanensis, have been developed for the synthesis of benzoates from renewable resources like glucose or glycerol. nih.gov Future work could focus on engineering metabolic pathways to produce halogenated and otherwise substituted benzoates directly, offering a sustainable alternative to petrochemical-based synthesis. Additionally, visible-light-induced synthesis is emerging as a powerful tool for ester formation through cross-dehydrogenative coupling of aldehydes and phenols, avoiding the need for transition-metal catalysts. acs.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanism Elucidation
A deeper understanding and control of synthetic processes can be achieved through real-time monitoring. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comwikipedia.org Spectroscopic techniques are central to PAT.
FlowNMR (Nuclear Magnetic Resonance) spectroscopy, for instance, offers a non-invasive method for real-time reaction monitoring, providing detailed structural information about all species in a reaction mixture. rsc.org Other valuable techniques include Fourier Transform Infrared (FTIR) and Raman spectroscopy, which can track the concentration of reactants, intermediates, and products, providing insights into reaction kinetics and mechanisms. americanpharmaceuticalreview.com The integration of these spectroscopic tools into automated systems allows for rapid optimization of reaction conditions and facilitates a deeper understanding of the underlying chemical transformations. researchgate.netyoutube.com
Here is an overview of spectroscopic techniques applicable for real-time reaction monitoring:
| Spectroscopic Technique | Information Provided | Advantages |
| FlowNMR | Detailed molecular structure | Non-invasive, highly specific |
| FTIR | Functional group changes | Fast, versatile |
| Raman | Molecular vibrations | Complements FTIR, good for aqueous systems |
| UV-Vis | Electronic transitions | Simple, cost-effective for certain chromophores |
High-Throughput Screening for Chemical Reactivity and Derivatization
High-throughput screening (HTS) is a key technology in drug discovery and materials science that allows for the rapid testing of large numbers of compounds. nih.govbmglabtech.com For a molecule like Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, HTS can be employed to explore its reactivity and potential for derivatization. By reacting the parent molecule with a diverse library of reagents in a miniaturized and automated fashion, new derivatives with potentially useful properties can be quickly identified.
Colorimetric assays, for example, can be adapted for high-throughput screening of reactions such as aromatic hydroxylation, providing a rapid visual indication of successful product formation. researchgate.net This approach can accelerate the discovery of new catalysts and reaction conditions for modifying the core structure of halogenated benzoates. The data generated from HTS can then be used to build structure-activity relationships, guiding the design of new molecules with desired functionalities.
Development of Green Chemistry Approaches for the Synthesis of Halogenated Benzoates
The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of halogenated benzoates, this involves moving away from traditional methods that use elemental halogens and chlorinated solvents. rsc.orgtaylorfrancis.com
Promising green halogenation methods include the use of halide salts in combination with clean oxidants like hydrogen peroxide, catalyzed by vanadium or molybdenum complexes. rsc.org This approach generates water as the primary byproduct. Another strategy involves using pyridinium (B92312) tribromide, which generates bromine in situ, thus avoiding the handling of hazardous liquid bromine. acs.org Research is also exploring the use of environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions, for halogenation reactions. researchgate.netrsc.org The development of enzymatic halogenation, using flavin-dependent halogenases, for example, represents a highly specific and sustainable approach to introducing halogen atoms onto aromatic rings. dtu.dk
Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Optimization
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:4).
- Optimize bromination conditions to avoid over-halogenation or ester hydrolysis .
Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at position 4 is primed for Suzuki or Ullmann couplings, but reactivity depends on:
- Steric hindrance : The methyl group at position 5 and hydroxyl at position 3 may slow transmetallation. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic effects : Electron-withdrawing bromine increases electrophilicity, but the hydroxyl group (if unprotected) can deactivate the ring. Protect hydroxyl as a silyl ether (e.g., TBSCl) before coupling .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
